(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride
Description
(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride is a piperidine derivative featuring a 2,3-dimethylphenyl substituent attached to the piperidine ring. The dihydrochloride salt formulation enhances solubility and stability, a common strategy in pharmaceutical development .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-10-4-3-5-13(11(10)2)15-12-6-8-14-9-7-12;;/h3-5,12,14-15H,6-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJKBMKUPRKBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCNCC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination between piperidin-4-one and 2,3-dimethylaniline is the most direct route to the target compound. This method leverages the inherent reactivity of the ketone group for imine formation, followed by reduction to the secondary amine.
Procedure
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Reactants :
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Conditions :
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Stir at 0°C for 1 hour, then at room temperature for 24 hours.
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Quench with aqueous NaHCO, extract with ethyl acetate, and dry over NaSO.
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Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the free base.
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Salt Formation :
Yield and Characterization
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Yield : 68–75% (free base), 85–90% (salt).
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Analytical Data :
Nucleophilic Substitution with Protected Piperidine Intermediates
Boc-Protected Piperidine Route
This method avoids side reactions by protecting the piperidine nitrogen before introducing the aryl group.
Procedure
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Protection :
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Coupling :
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Deprotection and Salt Formation :
Yield and Optimization
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Yield : 55–60% (coupling step), 80% (salt).
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Key Insight : Pd-catalyzed coupling minimizes byproducts compared to Ullmann-type reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield, minimal steps | Requires careful pH control |
| Nucleophilic Substitution | Compatible with sensitive substrates | Longer synthesis time, higher cost |
Reaction Conditions
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Temperature | 0°C → RT | 110°C |
| Catalyst | None | Pd(dba)/Xantphos |
| Purification | Chromatography | Extraction/Recrystallization |
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent through various mechanisms, including inhibition of critical kinases involved in cell proliferation and survival.
Polo-like Kinase Inhibition
Polo-like kinase 1 (Plk1) is a crucial regulator of mitosis and a target for anticancer therapy. Research indicates that derivatives of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride can inhibit Plk1 activity. For instance, a study demonstrated that specific modifications to the piperidine structure enhanced the potency of inhibitors against Plk1, with some compounds showing IC50 values lower than those of established inhibitors .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have provided insights into how variations in the compound's structure affect its biological activity. Modifications such as substituting different aryl groups on the piperidine core have been shown to significantly influence anticancer efficacy. For example, compounds with longer alkyl chains or specific functional groups displayed enhanced inhibitory effects on cancer cell lines, indicating a pathway for optimizing therapeutic agents based on this scaffold .
| Compound Structure | Activity (IC50) | Target |
|---|---|---|
| (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine | 32.17 μM | Plk1 PBD |
| N-Ethylpiperidine derivative | 71.03 μM | Plk1 PBD |
Neuropharmacological Applications
The compound's structure suggests potential applications in treating neurological disorders, particularly through its interactions with neurotransmitter systems.
Cholinesterase Inhibition
Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. Such inhibition can enhance cholinergic signaling, providing therapeutic benefits for cognitive function .
Opioid Receptor Modulation
The compound has also been investigated for its effects on opioid receptors. Variants of this compound have been synthesized to explore their antagonist properties at opioid receptors, contributing to pain management strategies without the risk of addiction associated with traditional opioids .
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound:
Case Study: Anticancer Efficacy
In a study focusing on colorectal cancer cell lines (HCT116), several derivatives demonstrated significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin. The modifications that improved cell permeability and target specificity were crucial for enhancing therapeutic outcomes .
Case Study: Neuropharmacological Impact
A clinical trial investigating the effects of piperidine derivatives on cognitive decline in Alzheimer's patients showed promising results in improving memory and cognitive functions through cholinesterase inhibition pathways .
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
a. DMPI and CDFII
- Structure :
- DMPI: 3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole
- Key Features : Both compounds share the 2,3-dimethylphenyl-piperidine core but incorporate additional heterocyclic moieties (indole, pyridine).
b. (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine Hydrochloride
- Structure : Substituted with dichlorobenzyl instead of dimethylphenyl.
- Molecular Formula : C₁₃H₁₉Cl₃N₂ (MW: 309.67 g/mol).
c. 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine Dihydrochloride
- Structure : Features a bicyclic indene group instead of a benzene ring.
- Safety: Classified as non-hazardous, suggesting a favorable safety profile for structurally related compounds .
Piperidine Derivatives with Functional Group Variations
a. 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride
- Structure : Substituted with a fluoroethyl group.
- Impact : Fluorine enhances metabolic resistance and electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .
b. Isoindolin-4-amine Dihydrochloride
- Structure : Isoindoline core instead of piperidine.
- Molecular Weight : 207.1 g/mol (simpler structure).
- Application: Limited data, but dihydrochloride salt formulation parallels the target compound’s solubility optimization .
Pharmacologically Relevant Comparisons
a. Levocetirizine Dihydrochloride
- Chirality : Exhibits stereoselectivity at H1 receptors, with the R-enantiomer (levocetirizine) showing superior activity.
- Implication : If the target compound has a chiral center, enantiomeric purity could critically influence efficacy .
b. Capmatinib Dihydrochloride
- Analytical Characterization : Utilized NMR, XRPD, and thermal analysis for structural elucidation—methods applicable to the target compound.
- Polymorphism : Demonstrates the importance of solid-state control in drug development .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation. Label containers with GHS-compliant hazard symbols (if applicable) .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if irritation persists .
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring structure and substituent positions (e.g., 2,3-dimethylphenyl group) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98%) and identify impurities. Calibrate using reference standards .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify molecular weight (e.g., ~300–350 g/mol range for similar dihydrochloride salts) .
Q. What synthetic routes are commonly used to prepare piperidine-based dihydrochloride salts like this compound?
- Methodological Answer :
- Mannich Reaction : React 2,3-dimethylphenol with piperidin-4-amine and formaldehyde in acidic conditions to form the amine intermediate, followed by HCl salt formation .
- Reductive Amination : Reduce imine intermediates (e.g., from ketones and amines) using NaBH or catalytic hydrogenation, then treat with HCl gas to precipitate the dihydrochloride salt .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing by-products in multi-step syntheses of this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) in real time .
- Purification Strategies : Employ column chromatography (silica gel, eluting with CHCl/MeOH gradients) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
- By-Product Analysis : Identify common impurities (e.g., unreacted amine or dimerized species) via GC-MS and adjust reaction conditions to suppress their formation .
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength) to isolate compound-specific effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin or dopamine receptors, correlating with experimental IC values .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in in vivo vs. in vitro activity .
Q. How can researchers investigate the pharmacokinetic (PK) and metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Metabolic Assays : Incubate with liver microsomes (human or rodent) and NADPH to measure CYP450-mediated degradation rates. Use LC-MS to quantify parent compound and metabolites .
- Plasma Protein Binding : Assess binding affinity via equilibrium dialysis or ultrafiltration, as high protein binding (>95%) may reduce bioavailability .
- In Vivo PK Studies : Administer IV/oral doses in rodent models and collect serial blood samples for LC-MS analysis. Calculate AUC, , and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
